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molecular formula C16H15N3OS B8376755 2-Thiazolamine, 4-(4-methoxyphenyl)-N-methyl-5-(3-pyridinyl)- CAS No. 97422-27-0

2-Thiazolamine, 4-(4-methoxyphenyl)-N-methyl-5-(3-pyridinyl)-

Cat. No. B8376755
M. Wt: 297.4 g/mol
InChI Key: PKDDDTJJMPPYMB-UHFFFAOYSA-N
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Patent
US04612321

Procedure details

In 18 ml of acetonitrile was dissolved 242 mg of N-methylthiourea. In the solution was suspended 1.0 g of 2-bromo-1-(4-methoxyphenyl)-2-(3-pyridyl)ethanone hydrobromide. To the suspension was added dropwise slowly 0.4 ml of triethylamine while stirring. The mixture was stirred for three hours at refluxing temperature, and the solvent was evaporated off. To the residue was added a saturated aqueous solution of sodium hydrogen carbonate. The mixture was subjected to extraction with ethyl acetate. The extract was dried, then the solvent was evaporated off. The residue was recrystallized from ethyl acetate isopropyl ether to yield 650 mg (85%) of 4-(4-methoxyphenyl)-2-methylamino-5-(3-pyridyl)-1,3-thiazole, m.p. 158°-159° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
reactant
Reaction Step Two
Quantity
242 mg
Type
reactant
Reaction Step Three
Quantity
18 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C:3]([NH2:5])=[S:4].Br.Br[CH:8]([C:19]1[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=1)[C:9]([C:11]1[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[CH:13][CH:12]=1)=O.C(N(CC)CC)C>C(#N)C>[CH3:18][O:17][C:14]1[CH:15]=[CH:16][C:11]([C:9]2[N:5]=[C:3]([NH:2][CH3:1])[S:4][C:8]=2[C:19]2[CH:20]=[N:21][CH:22]=[CH:23][CH:24]=2)=[CH:12][CH:13]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
Br.BrC(C(=O)C1=CC=C(C=C1)OC)C=1C=NC=CC1
Step Two
Name
Quantity
0.4 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
242 mg
Type
reactant
Smiles
CNC(=S)N
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)#N

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred for three hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
at refluxing temperature
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off
ADDITION
Type
ADDITION
Details
To the residue was added a saturated aqueous solution of sodium hydrogen carbonate
EXTRACTION
Type
EXTRACTION
Details
The mixture was subjected to extraction with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The extract was dried
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated off
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethyl acetate isopropyl ether

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(C=C1)C=1N=C(SC1C=1C=NC=CC1)NC
Measurements
Type Value Analysis
AMOUNT: MASS 650 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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